3-Ethyloxetane-3-carbaldehyde
Overview
Description
3-Ethyloxetane-3-carbaldehyde is a chemical compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . It is a colorless liquid that belongs to the family of oxetane derivatives.
Mechanism of Action
Target of Action
This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
As a chemical compound, it may interact with its targets through various mechanisms such as binding to receptors or enzymes, disrupting membrane integrity, or modulating gene expression
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As research progresses, we can expect to gain more insight into how this compound affects cellular processes and molecular pathways .
Preparation Methods
The synthesis of 3-Ethyloxetane-3-carbaldehyde involves several methods, primarily focusing on the formation of the oxetane ring and subsequent functionalization. One common synthetic route includes the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening followed by ring closing . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Ethyloxetane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Ethyloxetane-3-carbaldehyde has been widely studied for its applications in various scientific fields:
Chemistry: It serves as a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms due to its reactive nature.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-Ethyloxetane-3-carbaldehyde can be compared with other oxetane derivatives, such as:
- 3-Methyloxetane-3-carbaldehyde
- 3-Phenyloxetane-3-carbaldehyde
- 3-Butyloxetane-3-carbaldehyde
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
3-ethyloxetane-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-6(3-7)4-8-5-6/h3H,2,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBLZANXGQZNNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704082 | |
Record name | 3-Ethyloxetane-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98485-37-1 | |
Record name | 3-Ethyloxetane-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyloxetane-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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